4-Chloro-2-fluoro-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

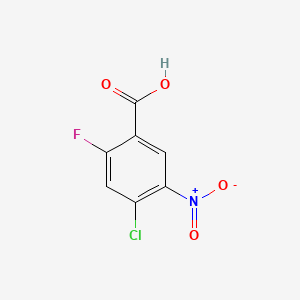

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAONECPATVTFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396252 | |

| Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35112-05-1 | |

| Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-fluoro-5-nitrobenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluoro-5-nitrobenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile, multi-reactive building block in advanced chemical synthesis.[1][2] Its utility is primarily derived from the specific arrangement of chloro, fluoro, nitro, and carboxylic acid functional groups on the benzene ring. These groups provide multiple reaction sites, enabling the construction of complex molecular architectures.[2] This compound and its isomers are particularly significant as intermediates in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[2]

A thorough understanding of the physical properties of this intermediate is paramount for researchers and process chemists. Properties such as melting point, solubility, and acidity (pKa) dictate the selection of appropriate reaction conditions, purification strategies, and formulation methods. This guide provides a detailed examination of the known physical characteristics of this compound, outlines standardized protocols for their experimental determination, and discusses the scientific principles behind these measurements.

Chemical Identity and Structure

Correctly identifying the molecule is the foundation of any chemical analysis. The key identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 35112-05-1 | [3][4] |

| Molecular Formula | C₇H₃ClFNO₄ | [3][4] |

| Molecular Weight | 219.55 g/mol | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1[O-])Cl)F)C(=O)O | [3] |

| InChIKey | KAONECPATVTFST-UHFFFAOYSA-N | [3] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the molecule's reactivity and physical behavior.

Caption: Workflow for accurate melting point determination.

Acidity (pKa) Determination by Potentiometric Titration

Causality: The pKa is the pH at which the acid is 50% dissociated into its conjugate base. [5]This protocol determines the pKa by creating a titration curve, plotting pH versus the volume of added titrant (a strong base). The inflection point of this sigmoid curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa. [5][6] Methodology:

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO if aqueous solubility is low). [7] * Prepare a standardized solution of a strong base (e.g., 0.1 M carbonate-free NaOH). [6] * Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

-

Titration:

-

Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring at a constant, moderate speed.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

After each increment, allow the reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Continue adding titrant until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis). This generates the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first derivative (ΔpH/ΔV).

-

Calculate the half-equivalence point volume (Veq/2).

-

Find the pH on the titration curve that corresponds to the Veq/2 volume. This pH value is the experimental pKa of the acid.

-

Solubility Determination (Shake-Flask Method)

Causality: This method determines the saturation solubility of a compound in a specific solvent at a given temperature. The principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over time. The concentration of the dissolved solute in the filtered supernatant is then measured, representing the solubility limit.

Methodology:

-

Preparation:

-

Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, ethyl acetate). The presence of undissolved solid is essential.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

-

Accurately dilute the filtered sample with a suitable solvent.

-

Determine the concentration of the compound in the diluted sample using an appropriate analytical technique, such as UV-Vis spectrophotometry or HPLC, against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility, typically reported in units of mg/mL or mol/L.

-

Relationship Between Purity and Melting Point

The melting point is not just an identifier but a powerful, accessible tool for assessing purity. The presence of even small amounts of a soluble impurity will almost always result in a depression of the melting point and a broadening of the melting range.

Caption: Logical diagram of purity's effect on melting point.

References

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).

- PubChem. (n.d.). This compound.

- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).

- PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid.

- Al-Hyali, A. (2021, September 19). experiment (1) determination of melting points.

- MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid. (2025, December 22).

- Geboes, Y., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.

- Knesl, P., et al. (n.d.). This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science.

- ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- MIT OpenCourseWare. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications.

- University of Alberta. (n.d.). Experiment 1: Melting-point Determinations.

- The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and.

- ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka.

- Sheffield Hallam University. (n.d.). Melting point determination.

Sources

- 1. This compound | 35112-05-1 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mit.edu [web.mit.edu]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid: Synthesis, Reactivity, and Applications

This guide provides an in-depth analysis of 4-chloro-2-fluoro-5-nitrobenzoic acid, a versatile chemical intermediate crucial in the fields of pharmaceutical and agrochemical development. We will explore its chemical structure, physicochemical properties, synthesis methodologies, and inherent reactivity that makes it a valuable building block for complex molecular architectures. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this compound's utility.

Core Chemical Identity and Structure

This compound is a polysubstituted aromatic carboxylic acid. The benzene ring is functionalized with three distinct electron-withdrawing groups—a carboxylic acid, a nitro group, and two halogen atoms—which collectively define its unique reactivity.

The precise arrangement of these substituents is critical. The carboxylic acid group is at position 1, the fluorine at position 2, the chlorine at position 4, and the nitro group at position 5. This substitution pattern creates a highly electron-deficient aromatic system, predisposing the molecule to specific classes of chemical transformations.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 35112-05-1 | [1][2] |

| Molecular Formula | C₇H₃ClFNO₄ | [1] |

| Molecular Weight | 219.55 g/mol | [1] |

| Melting Point | 150-153 °C | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1[O-])Cl)F)C(=O)O | [1] |

| Appearance | White to light-yellow solid |[3] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound has evolved to improve efficiency, safety, and purity. While direct nitration of the corresponding benzoic acid is possible, modern industrial synthesis favors a multi-step process starting from 2-chloro-4-fluorotoluene to overcome the drawbacks of the older method.

Pathway 1: Direct Nitration (Legacy Method)

The original synthesis involves the direct nitration of 2-chloro-4-fluorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.[3]

-

Drawbacks : This method suffers from several disadvantages. The starting material, 2-chloro-4-fluorobenzoic acid, is a solid and can be difficult to handle in large-scale industrial settings.[3] Furthermore, the reaction often produces a significant amount of unwanted isomers and other impurities, complicating the purification process and reducing the overall yield.[3]

Pathway 2: Toluene-Based Synthesis (Preferred Method)

A more efficient and widely adopted approach begins with 2-chloro-4-fluorotoluene. This process involves the transformation of the methyl group into a trichloromethyl group, followed by nitration and subsequent hydrolysis.[4] This pathway offers better control, higher yields, and a purer final product. The total yield for this process is reported to be above 80%.[4]

Experimental Protocol: Synthesis from 2-chloro-4-fluorotoluene

The following protocol is a representative synthesis based on established patent literature.[4][5]

Step 1: Photochlorination of 2-chloro-4-fluorotoluene

-

Charge a suitable reactor with 2-chloro-4-fluorotoluene.

-

Heat the reactor to a temperature between 60-100 °C.

-

Initiate the reaction by irradiating the mixture with a light source (e.g., high-pressure mercury lamp or UV lamp) while bubbling chlorine gas through the solution.

-

Monitor the reaction by gas chromatography (GC) until the starting material is consumed, yielding 2-chloro-4-fluorobenzotrichloride.

Step 2: Nitration of 2-chloro-4-fluorobenzotrichloride

-

Prepare a nitrating mixture (mixed acid) of concentrated sulfuric acid (98%) and fuming nitric acid in a separate, cooled reactor. Maintain the temperature between 0-30 °C.[4]

-

Slowly add the 2-chloro-4-fluorobenzotrichloride from Step 1 to the mixed acid under vigorous stirring, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, allow the reaction to proceed for several hours at room temperature.

-

The reaction is then quenched by carefully pouring the mixture into an ice-water slurry, causing the product, 2-chloro-4-fluoro-5-nitrobenzotrichloride, to precipitate.

-

Isolate the solid product by filtration and wash with water.

Step 3: Hydrolysis and Oxidation

-

Suspend the crude 2-chloro-4-fluoro-5-nitrobenzotrichloride in water.

-

Add a catalyst, such as ferric chloride (FeCl₃), to facilitate hydrolysis.[3][4]

-

Heat the mixture to hydrolyze the trichloromethyl group to a carboxylic acid.

-

An oxidizing agent, such as hydrogen peroxide, may be used to ensure complete conversion.[4]

-

After the reaction is complete, cool the mixture to allow the final product, this compound, to crystallize.

-

Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for further purification.[4]

Diagram 1: Preferred Synthesis Workflow

Caption: A streamlined workflow for the industrial synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its functional groups, making it a "multireactive building block".[2][6] The molecule can be conceptually divided into two reactive zones: the "carboxy-fluoro side" and the "nitro-chloro side", allowing for orthogonal chemical modifications.[6]

Diagram 2: Key Reactive Sites

Caption: Functional group reactivity map of this compound.

Reactions at the Carboxylic Acid Group

The -COOH group undergoes typical carboxylic acid reactions. It can be readily converted into esters, amides, or the more reactive acid chloride. This functionality is often the initial point of attachment to other molecular scaffolds or solid-phase supports.

Reactions involving the Nitro Group

The nitro group is a powerful directing group and a synthetic handle. Its most common and valuable transformation is its reduction to an amino group (-NH₂). This is typically achieved using reagents like tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation. The resulting aniline derivative is a key intermediate for the construction of various nitrogen-containing heterocycles, such as benzimidazoles or quinoxalines.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effects of the nitro and carboxyl groups make the aromatic ring highly susceptible to nucleophilic attack. Both the fluorine and chlorine atoms can act as leaving groups in SNAr reactions.

-

Causality : In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, is a superior leaving group to chlorine in SNAr. This is because its strong inductive effect stabilizes the transition state leading to the Meisenheimer complex more effectively. Therefore, reactions with nucleophiles (e.g., amines, alkoxides) will preferentially occur at the C-F bond (position 2).

This differential reactivity allows for selective and sequential substitution, providing a powerful tool for building molecular diversity.

Applications in Research and Development

The unique structural and reactive properties of this compound make it a valuable starting material in medicinal and agricultural chemistry.

-

Heterocyclic Oriented Synthesis (HOS) : It is a cornerstone building block for generating libraries of diverse heterocyclic compounds.[6] Its multiple reactive sites allow for the synthesis of 5-, 6-, and 7-membered condensed nitrogenous rings.[6]

-

Pharmaceutical Intermediates : The compound has been utilized in the synthesis of various biologically active molecules, including:

-

Gonadotropin-releasing hormone (GnRH) receptor antagonists.[6]

-

Inhibitors of 11β-hydroxysteroid dehydrogenase, a target for metabolic diseases.[6]

-

Antiviral agents for the treatment of Hepatitis C.[6]

-

Derivatives of the related 2-chloro-5-nitrobenzoic acid have shown potential as next-generation antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[7]

-

-

Agrochemicals : It serves as a key intermediate in the production of certain pesticides, such as saflufenacil.[4]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source |

|---|---|---|

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation |[1] |

Recommended Safety Protocols:

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[8]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] Avoid prolonged or repeated contact.

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[10]

-

-

Handling : Avoid breathing dust.[8] Wash hands thoroughly after handling.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

First Aid :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

If on Skin : Wash off immediately with plenty of soap and water.[9]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

-

If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Store locked up.[8]

Conclusion

This compound is more than just a chemical; it is a versatile tool for synthetic innovation. Its carefully arranged functional groups provide a platform for controlled, selective, and diverse chemical modifications. Understanding the causality behind its reactivity—from the principles of nucleophilic aromatic substitution to the strategic reduction of its nitro group—empowers researchers to design and execute efficient syntheses of novel compounds with significant potential in medicine and agriculture. By adhering to rigorous synthesis protocols and safety measures, the scientific community can continue to leverage this remarkable building block to address pressing challenges in human health and food security.

References

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- This compound | C7H3ClFNO4 | CID 3774553. PubChem. [Link]

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828. PubChem. [Link]

- 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7. Chemsrc. [Link]

- 4-chloro-5-fluoro-2-nitrobenzoic acid (C7H3ClFNO4). PubChemLite. [Link]

- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.

- MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid. Capot Chemical. [Link]

- This compound, 97%. Otto Chemie Pvt. Ltd. [Link]

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.

Sources

- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35112-05-1 [chemicalbook.com]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

4-Chloro-2-fluoro-5-nitrobenzoic acid CAS number 35112-05-1

An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid (CAS: 35112-05-1)

Introduction: A Versatile Synthetic Cornerstone

This compound, identified by CAS Number 35112-05-1, is a highly functionalized aromatic carboxylic acid.[1][2] Its strategic arrangement of chloro, fluoro, nitro, and carboxylic acid groups on a benzene ring makes it a multireactive building block for advanced organic synthesis.[3] This compound is particularly valued as a key intermediate in the creation of complex heterocyclic systems and active pharmaceutical ingredients (APIs), most notably in the development of modern antifungal agents. Its utility lies in the distinct reactivity of each functional group, which can be addressed selectively to build molecular complexity.

Physicochemical & Structural Properties

The compound typically presents as a white to light yellow crystalline powder. Its physical and chemical characteristics are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 35112-05-1 | [1][2][4] |

| Molecular Formula | C₇H₃ClFNO₄ | [1][2] |

| Molecular Weight | 219.55 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 146-150 °C | |

| Boiling Point | 364.2 °C | |

| Purity | ≥97-99% | [3][4] |

| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly sealed. | [4][5] |

Synthesis and Manufacturing: A Tale of Two Pathways

The industrial production of this compound has evolved from traditional methods to more efficient, higher-yield processes. Understanding these pathways is key to appreciating the compound's cost-effectiveness and purity.

Traditional Route: Direct Nitration of 4-Chloro-2-fluorobenzoic Acid

The historical method involves the direct nitration of 4-chloro-2-fluorobenzoic acid using a mixture of nitric and sulfuric acids.[6]

Causality Behind Limitations: This approach, while direct, suffers from several drawbacks that impact its industrial viability. The solid nature of the starting material complicates handling and mixing compared to liquid reagents.[6] Furthermore, the reaction requires large volumes of sulfuric acid and is often plagued by the formation of undesired regioisomers and other impurities, necessitating extensive purification and leading to lower overall yields and increased chemical waste.[6]

Modern Industrial Route: Toluene Derivative Pathway

To overcome the limitations of the traditional method, an improved, multi-step synthesis starting from 2-chloro-4-fluorotoluene has been developed and is now preferred for large-scale production.[7] This process demonstrates superior control and efficiency.

Protocol Workflow:

-

Photochlorination: The process begins with the free-radical photochlorination of 2-chloro-4-fluorotoluene. This step converts the methyl group into a dichloromethyl (-CHCl₂) or trichloromethyl (-CCl₃) group, creating 2-chloro-4-fluorobenzylidene dichloride or 2-chloro-4-fluorobenzotrichloride, respectively.[6][7] This intermediate is crucial as it activates the ring for the subsequent step and provides a latent carboxylic acid function.

-

Mixed-Acid Nitration: The chlorinated toluene intermediate is then subjected to nitration using a carefully controlled mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-30°C).[7][8] The electron-withdrawing nature of the existing substituents directs the incoming nitro group to the desired position (C5).

-

Hydrolysis: The final step is the hydrolysis of the di- or trichloromethyl group to a carboxylic acid. This is typically achieved by heating with water or in a slightly acidic medium, yielding the final product, this compound.[6][7]

Field-Proven Advantages: This modern pathway offers a significantly higher total yield (often exceeding 80%), operates under milder conditions, generates less waste, and is more suitable for industrial-scale equipment.[7]

Caption: Key reactivity pathways of this compound in organic synthesis.

Safety and Handling: A Self-Validating Protocol

Trustworthiness in the laboratory begins with safety. Adherence to the Globally Harmonized System (GHS) classifications is mandatory for handling this compound.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][4] |

Mandatory Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [5][9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [10] * Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. Wash hands and exposed skin thoroughly after handling. [10]* Emergency Procedures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [11] * If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice. [11] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4][10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated location away from incompatible materials. [4][5]

-

References

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- This compound | C7H3ClFNO4 | CID 3774553. PubChem. [Link]

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.

- How to synthesis 4-chloro-2-nitrobenzoic acid from benzene?

- MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid. Capot Chemical. [Link]

- The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.

- Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications.

- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.

- 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152. PubChem. [Link]

- 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. PubChem. [Link]

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz

- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.

- 2-Chloro-5-nitrobenzoic acid. NIST WebBook. [Link]

- This compound, 97%. Otto Chemie Pvt. Ltd.[Link]

- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. [Link]

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF.

- Supplementary Information. The Royal Society of Chemistry. [Link]

- Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Spectroscopy Data for Undergradu

- Supporting Information.

Sources

- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 35112-05-1 [chemicalbook.com]

- 4. This compound | 35112-05-1 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 9. capotchem.cn [capotchem.cn]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic Acid

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, valued for its multi-reactive sites that enable the synthesis of diverse heterocyclic scaffolds.[1] Its utility is noted in the preparation of compounds such as gonadotropin-releasing hormone receptor antagonists and inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase.[1] This guide provides a comprehensive technical overview of the primary synthetic methodologies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: Strategic Importance in Synthesis

The molecular architecture of this compound, featuring chloro, fluoro, nitro, and carboxylic acid functionalities, presents a rich platform for chemical modification.[1][2] The strategic placement of these groups—particularly the electron-withdrawing nitro group and the reactive halogen atoms—allows for selective and sequential reactions, making it an ideal starting material for constructing complex pharmaceutical intermediates. This guide explores two principal synthetic routes, contrasting a traditional nitration approach with a more contemporary strategy involving the oxidation of a toluene precursor.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two distinct pathways. The choice between them involves a trade-off between procedural simplicity, reaction efficiency, and material handling challenges.

Methodology A: Direct Nitration of 4-Chloro-2-fluorobenzoic Acid

This is the classical and most direct approach, involving the electrophilic aromatic substitution of 4-chloro-2-fluorobenzoic acid.[3]

Causality and Experimental Rationale:

The core of this method is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The regioselectivity of the reaction is governed by the existing substituents on the aromatic ring. The fluoro and chloro groups are ortho-, para-directing activators (though deactivating overall due to induction), while the carboxylic acid group is a meta-director. The nitro group is directed to the 5-position, which is ortho to the chlorine, meta to the carboxylic acid, and para to the fluorine, a result of the combined directing effects.

Despite its straightforward nature, this method has significant drawbacks. The starting material, 4-chloro-2-fluorobenzoic acid, is a solid, which can complicate handling compared to liquid precursors.[3] More importantly, the reaction requires large volumes of sulfuric acid and is known to generate a considerable amount of impurities and undesired by-products, complicating purification.[3]

Experimental Protocol: Nitration of 4-Chloro-2-fluorobenzoic Acid

-

Reaction Setup: In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid to 0-5°C using an ice bath.

-

Substrate Addition: Slowly add solid 4-chloro-2-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). Add this mixed acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.

-

Reaction Monitoring: Stir the mixture at a controlled temperature for several hours until analysis (e.g., by HPLC or TLC) indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried under a vacuum.

-

Purification: The crude product may require recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

Methodology B: The Benzotrichloride Route - An Advanced Alternative

To circumvent the challenges of direct nitration, an alternative strategy has been developed. This multi-step process begins with a more manageable liquid precursor, 2-chloro-4-fluorotoluene, and proceeds via a key 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate.[3][4]

Causality and Experimental Rationale:

This route is strategically designed to avoid the problematic nitration of the benzoic acid derivative.

-

Photochlorination: The first step involves the free-radical chlorination of the methyl group of 2-chloro-4-fluorotoluene to form 2-chloro-4-fluorobenzotrichloride. This transformation is crucial as the trichloromethyl (-CCl₃) group serves as a precursor to the carboxylic acid.

-

Nitration of the Intermediate: The 2-chloro-4-fluorobenzotrichloride is then nitrated using a mixed acid.[4] This step is often cleaner and more efficient than nitrating the benzoic acid, as the benzotrichloride is a liquid and the reaction conditions can be finely controlled.[3]

-

Hydrolysis: The final step is the hydrolysis of the 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate. The trichloromethyl group is readily hydrolyzed to a carboxylic acid group under acidic conditions, yielding the final product.[3]

This pathway offers improved handling (starting with a liquid), higher purity, and potentially better overall yields, making it more suitable for industrial-scale production.[5]

Experimental Protocol: Synthesis via 2-Chloro-4-fluoro-5-nitrobenzotrichloride

Step 1: Nitration of 2-Chloro-4-fluorobenzotrichloride[4]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixed acid by combining 98% concentrated sulfuric acid and 98% concentrated nitric acid. Cool the mixture to 0-5°C.

-

Substrate Addition: Slowly add 2-chloro-4-fluorobenzotrichloride dropwise into the mixed acid over 1.5 hours, maintaining the reaction temperature at 0°C.[4]

-

Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional 10-15 minutes.[4]

-

Quenching: Pour the reaction mixture into an ice-water mixture to quench the reaction and precipitate the product.

-

Isolation: Collect the solid 2-chloro-4-fluoro-5-nitrobenzotrichloride by vacuum filtration, wash with water, and dry. Product yields are reported to be high (e.g., 98%), with purities exceeding 90%.[4]

Step 2: Hydrolysis to this compound[3]

-

Reaction Setup: In a reactor, charge 80% sulfuric acid and heat to approximately 70°C.

-

Substrate Addition: Add the crude 2-chloro-4-fluoro-5-nitrobenzotrichloride portion-wise to the hot acid.

-

Hydrolysis: Heat the reaction mixture to 100-110°C and maintain this temperature for about 3 hours to drive the hydrolysis to completion.

-

Work-up and Extraction: Cool the mixture and dilute it with water and ice. Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic phase with water, concentrate it under reduced pressure, and add a non-polar solvent like heptane to precipitate the final product as a white solid.[3]

Data and Workflow Summary

Comparative Analysis of Synthetic Routes

| Feature | Methodology A: Direct Nitration | Methodology B: Benzotrichloride Route |

| Starting Material | 4-Chloro-2-fluorobenzoic acid[3] | 2-Chloro-4-fluorotoluene[5] |

| Key Intermediate | None | 2-Chloro-4-fluoro-5-nitrobenzotrichloride[3][4] |

| Primary Reagents | Conc. H₂SO₄, Conc. HNO₃ | Cl₂, UV light (for chlorination); Conc. H₂SO₄, Conc. HNO₃; H₂O/H⁺ (for hydrolysis) |

| Reported Yield | Variable, often lower due to side products | High, with overall yields reported above 80%[5] |

| Advantages | Fewer synthetic steps | Milder conditions, higher yields, fewer by-products, suitable for industrial scale[5] |

| Disadvantages | Solid starting material, harsh conditions, significant impurity formation, large acid volume[3] | Multi-step process requiring handling of chlorinated intermediates |

Visual Workflow Diagrams

Caption: Workflow for the direct nitration of 4-chloro-2-fluorobenzoic acid.

Caption: Multi-step workflow for synthesis via the benzotrichloride intermediate.

Scientific Integrity: Safety as a Self-Validating System

The synthesis of this compound, particularly via nitration, involves significant hazards that demand rigorous safety protocols. A trustworthy protocol is one where safety is an integral part of the procedure.

Core Hazards:

-

Extreme Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[6][7]

-

Exothermic Reaction: Nitration is a strongly exothermic process.[8] Failure to control the reaction temperature can lead to a thermal runaway, resulting in a violent reaction, pressure build-up, and potential explosion.[9]

-

Toxic Gas Release: Nitration reactions can produce toxic and corrosive nitrogen oxide fumes (NOx).[6][9]

-

High Reactivity and Oxidizing Properties: Nitric acid is a strong oxidizing agent that can react violently with organic materials, reducing agents, and bases.[7][10]

Mandatory Safety Protocols:

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Procedural Discipline:

-

Temperature Control: Maintain strict control over the reaction temperature using an ice bath or other cooling system. Never add reagents faster than the rate at which the heat can be dissipated.

-

Reagent Addition: Always add reagents slowly and in a controlled, dropwise manner.

-

Quenching: The quenching process (pouring acid into ice) is also highly exothermic and must be done slowly and cautiously.

-

-

Waste Management:

By adhering to these pillars of safety, the experimental protocols become self-validating systems, ensuring the well-being of the researcher and the integrity of the experiment.

References

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.

- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap.

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.

- NITRIC ACID SAFETY - University of Washington.

- CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents.

- Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol | Request PDF - ResearchGate.

- 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem.

- What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? - Quora.

- This compound as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds | ACS Combinatorial Science.

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS.

- Nitration reaction safety - YouTube.

- 4-chloro-2-fluoro-5-nitrotoluene (C7H5ClFNO2) - PubChemLite.

- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI.

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. ehs.com [ehs.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. m.youtube.com [m.youtube.com]

- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block in organic synthesis

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Introduction: The Strategic Advantage of a Multifunctional Scaffolding

In the intricate field of organic synthesis, particularly within drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. This compound has emerged as a preeminent building block, valued for its precisely arranged and reactive functional groups.[1] Its structure, featuring a carboxylic acid, a nitro group, and two distinct halogen atoms on a benzene ring, offers a powerful platform for sequential and regioselective chemical transformations.

This guide provides a comprehensive overview of this compound, moving beyond simple reaction schemes to explore the underlying principles of its reactivity. We will delve into its core synthetic applications, provide field-tested experimental protocols, and discuss the causality behind methodological choices, offering researchers and development scientists the insights needed to leverage this versatile molecule to its full potential.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 35112-05-1 | [1][2] |

| Molecular Formula | C₇H₃ClFNO₄ | [2][3] |

| Molecular Weight | 219.55 g/mol | [2] |

| Melting Point | 210°C (lit.) | [4] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in methanol | [4] |

Pillar 1: Deconstructing Reactivity - The Electronic Synergy of Substituents

The utility of this compound stems from the powerful electronic interplay of its substituents. The nitro group (-NO₂) is a potent electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack but strongly activating it for Nucleophilic Aromatic Substitution (SNAr) .[5][6] This activation is crucial, as it renders the halogen-bearing carbons susceptible to attack by nucleophiles.

The nitro group, being ortho to the chlorine and para to the fluorine, exerts a strong activating effect on both positions. The loss of a halide is facilitated by the ability of the nitro group to stabilize the resulting negative charge in the intermediate Meisenheimer complex through resonance. This makes SNAr the cornerstone reaction for this building block.[5][7]

Sources

- 1. This compound | 35112-05-1 [chemicalbook.com]

- 2. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Commercial Availability and Application of 4-Chloro-2-fluoro-5-nitrobenzoic Acid

Executive Summary

4-Chloro-2-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring chloro, fluoro, nitro, and carboxylic acid moieties, offers multiple reaction sites for diversification. This guide provides an in-depth analysis of its commercial availability, synthesis protocols, key applications, and safety considerations. It is intended for researchers, chemists, and drug development professionals who require a reliable source of this versatile intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals. We will explore the landscape of commercial suppliers, delve into the causality behind prevalent synthetic routes, and provide actionable protocols for its safe and effective use.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis and process development. This compound is a crystalline solid whose reactivity is governed by the interplay of its electron-withdrawing and directing groups.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 35112-05-1 | [1][2][3][4] |

| Molecular Formula | C₇H₃ClFNO₄ | [1][2][3] |

| Molecular Weight | 219.55 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | [5] |

| Melting Point | 146-150 °C | [5] |

| Boiling Point | 361.4 °C at 760 mmHg | [2] |

| Solubility | Soluble in methanol | [5][6] |

| InChIKey | KAONECPATVTFST-UHFFFAOYSA-N | [1] |

Note on Isomers: Researchers should be aware of the closely related isomer, 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7).[7][8][9] Due to the similarity in nomenclature, it is crucial to verify the CAS number with the supplier to ensure the correct regioisomer is procured for the intended synthetic pathway.

Commercial Availability and Sourcing Strategy

This compound is readily available from a range of chemical suppliers, from catalog quantities for research and development to bulk quantities for pilot and manufacturing scales. The choice of supplier often depends on the required purity, scale, lead time, and documentation (e.g., Certificate of Analysis).

Table 2: Selected Commercial Suppliers

| Supplier | Typical Purity | Scale | Notes |

| Shanghai Worldyang Chemical Co., Ltd. | Custom | Gram to Tonnage | An industrial-scale producer with export experience, offering custom synthesis services.[2] |

| BLD Pharm | >95% | Research | Provides analytical documentation like NMR and HPLC upon request.[7] |

| Santa Cruz Biotechnology | Research Grade | Research | Caters specifically to the proteomics and life science research communities.[3] |

| ChemicalBook | ≥99% | Research & Bulk | A marketplace listing multiple Chinese suppliers, often with indicative pricing.[4] |

| Kinsotech | ≥99% | Bulk (25KG/Drum) | A China-based manufacturer certified with ISO9001, focusing on direct factory pricing.[5] |

| Sigma-Aldrich (via partners) | 97% | Research (1G - 10G) | Available through Aldrich partners, suitable for small-scale and discovery chemistry. |

Below is a recommended workflow for qualifying a supplier for your specific research or development needs.

Caption: A logical workflow for selecting and validating a supplier.

Synthesis and Manufacturing Insights

The commercial viability of this compound is underpinned by scalable and efficient synthetic routes. Understanding these methods provides insight into potential impurities and cost drivers. The primary industrial methods start from readily available precursors.

Route 1: Nitration of 2-Chloro-4-fluorobenzoic Acid

This is a classical and direct approach.[10] However, it presents several challenges in an industrial setting. The starting material is a solid, which can be difficult to handle in large reactors, and the nitration process requires large volumes of sulfuric acid.[10] Furthermore, this reaction can generate undesirable regioisomers and other impurities, complicating the purification process.[10]

Route 2: From 2-Chloro-4-fluorotoluene

A more modern and efficient industrial process involves a multi-step synthesis starting from 2-chloro-4-fluorotoluene.[8] This route offers better control and higher overall yields, typically exceeding 80%.[8]

Experimental Protocol: Industrial Synthesis from 2-Chloro-4-fluorotoluene [8]

-

Photochlorination: 2-chloro-4-fluorotoluene is subjected to photochlorination using a high-pressure mercury lamp or UV light at 60-100°C to synthesize 2-chloro-4-fluorobenzylidene dichloride. The progress is monitored until the desired conversion is achieved.

-

Nitration: The resulting dichloride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature of 0-30°C. This step is highly exothermic and requires careful temperature management.

-

Hydrolysis & Oxidation: The nitrated intermediate is then hydrolyzed and oxidized in a single step to yield the final product, this compound.

-

Workup and Isolation: The reaction mixture is quenched in ice water, and the precipitated solid is filtered, washed, and dried to afford the product.

The causality for this route's success lies in avoiding the direct nitration of the deactivated benzoic acid ring and instead using the more manageable toluene derivative, which allows for a cleaner transformation.

Caption: A streamlined representation of the modern industrial synthesis route.

Key Applications in Research and Development

The value of this compound lies in its capacity as a multireactive building block for Heterocyclic Oriented Synthesis (HOS).[11] The three distinct functional groups (carboxyl, nitro, and the halogenated ring) can be selectively manipulated to build a diverse range of molecular scaffolds.

-

Medicinal Chemistry: It is a key starting material for synthesizing advanced pharmaceutical intermediates. Its derivatives have been patented as gonadotropin-releasing hormone receptor antagonists, agents for treating hepatitis C, and indazolone sulfonamides that act as 11β-hydroxysteroid dehydrogenase inhibitors.[11]

-

Agrochemicals: The compound serves as an important intermediate in the synthesis of pesticides, such as saflufenacil.[8]

The strategic value is illustrated by the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.

Sources

- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-Fluoro-5-Nitrobenzoic Acidcas No. 35112-05-1 - this compound, 5-Nitrobenzoic Acid | Made-in-China.com [m.made-in-china.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 35112-05-1 [chemicalbook.com]

- 5. kinsotech.com [kinsotech.com]

- 6. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 7. 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 8. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7 | Chemsrc [chemsrc.com]

- 10. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

safety and handling of 4-Chloro-2-fluoro-5-nitrobenzoic acid

An In-Depth Technical Guide to the Safe Handling and Use of 4-Chloro-2-fluoro-5-nitrobenzoic acid

This guide provides comprehensive safety protocols, handling procedures, and technical insights for this compound (CAS No: 35112-05-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3][4] Designed for researchers, chemists, and drug development professionals, this document moves beyond basic safety data to explain the rationale behind recommended procedures, ensuring a proactive and informed approach to laboratory safety.

Understanding the Compound: A Chemist's Perspective

This compound is a multi-functionalized aromatic compound. Its chemical behavior and, consequently, its handling requirements are dictated by the interplay of its four substituents on the benzene ring:

-

Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule. It is the primary driver for its corrosive potential to certain materials and its ability to cause irritation to skin and mucous membranes.

-

Nitro Group (-NO2): A strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring, influencing its reactivity in synthetic applications. Aromatic nitro compounds also carry specific toxicological considerations, such as the potential to induce methemoglobinemia, a condition of oxygen starvation, though this is a general consideration for the class rather than a specified hazard for this particular compound.[5]

-

Halogens (-Cl, -F): The chloro and fluoro groups are crucial for its utility as a synthetic building block, often serving as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[6] Their presence necessitates caution, as hazardous gases like hydrogen chloride and hydrogen fluoride can be liberated under thermal decomposition.[7][8]

Understanding this structure is fundamental to anticipating its reactivity, incompatibilities, and the necessary precautions for its safe handling.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. The causality for these classifications is directly linked to its chemical nature.

| Hazard Class | GHS Category | Hazard Statement | Rationale |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The acidic nature of the carboxylic acid group and potential reactivity can irritate skin upon contact.[9][10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | The eyes are particularly sensitive to acidic and particulate irritants. Direct contact can cause significant damage.[9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract.[9][10] |

Signal Word: Warning [9]

It is crucial to note that while not classified for acute toxicity, ingestion may still be harmful. Furthermore, like many finely divided organic powders, it may form explosive dust-air mixtures if dispersed in sufficient concentration with an ignition source.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. Engineering controls are the first line of defense, supplemented by mandatory personal protective equipment.

Primary Engineering Controls

-

Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning chemical fume hood. This is non-negotiable and serves to prevent inhalation of the dust.[7][11]

-

Ventilation: The laboratory should have good general ventilation to supplement local exhaust systems.[12]

-

Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[12]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the potential routes of exposure.

| PPE Category | Specification and Use | Justification |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Neoprene).[11] Always inspect gloves before use and use proper removal technique to avoid skin contact. Double-gloving is recommended. | Protects against skin irritation (H315). The choice of material ensures resistance to halogenated aromatic compounds.[11] |

| Eye Protection | Chemical splash goggles or safety glasses with side shields.[12] | Prevents airborne particles from causing serious eye irritation (H319). |

| Skin and Body Protection | A flame-resistant lab coat, fully buttoned. Safety shoes are also recommended.[12] | Protects skin from accidental spills and contact. |

| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type ABEK-P2 or OV/AG/P99) should be used if a fume hood is not available or in case of ventilation failure.[7][8] For nuisance dust exposures, a P95 or P1 particle respirator may be sufficient.[7][8] | Protects against respiratory tract irritation (H335) from inhaling dust. |

Standard Operating Procedures: From Benchtop to Disposal

Adherence to a strict, logical workflow minimizes the risk of exposure and accidents.

Experimental Workflow Diagram

The following diagram outlines the mandatory workflow for handling this compound.

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Protocols

Protocol 1: Weighing and Preparing a Solution

-

Preparation: Before starting, ensure you have reviewed this guide and the supplier's SDS. Don all required PPE and verify the fume hood is operational.

-

Tare Container: Inside the fume hood, place a clean, dry beaker or flask on an analytical balance and tare it.

-

Weighing: Using a clean spatula, carefully transfer the desired amount of this compound powder into the tared container. Perform this action slowly and close to the surface to minimize the generation of airborne dust.

-

Solvation: Remove the container from the balance. While still inside the fume hood, add the desired solvent to the container. The compound is soluble in methanol.[13]

-

Mixing: Gently swirl the container or use a magnetic stirrer to dissolve the solid. Keep the container capped or covered to the extent possible during mixing.

-

Cleanup: Once the solution is prepared, decontaminate the spatula and any surfaces that may have come into contact with the powder.

Protocol 2: Storage

-

Container: Store the compound in its original, tightly sealed container.[5][12]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[12]

-

Incompatibilities: Store away from incompatible materials, including strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[12] The acidic nature of the compound will cause a vigorous, exothermic reaction with strong bases. Its nitro group can react with strong reducing agents, and the aromatic ring can be susceptible to strong oxidizing agents.

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

Emergency Response Flowchart

Caption: First aid response flowchart for different exposure routes.

Spill Management

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[7]

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

-

Contain: Wearing full PPE, prevent the spill from spreading or entering drains.[5]

-

Clean-up: For a solid spill, gently sweep or shovel the material into a suitable, labeled container for disposal. Avoid creating dust.[7][12]

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the spilled material and cleanup supplies as hazardous waste through a licensed disposal company.[5]

Disposal Considerations

Chemical waste must be managed according to local, state, and federal regulations.

-

Product: Unused or waste material should be disposed of by a licensed professional waste disposal service, potentially through chemical incineration equipped with an afterburner and scrubber.[7][12]

-

Containers: Do not reuse empty containers. Handle them as you would the product itself and dispose of them through the same hazardous waste stream.[5]

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a thorough understanding of its chemical properties and associated hazards. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate risks. This proactive, knowledge-based approach to safety is the cornerstone of responsible scientific practice.

References

- Synquest Labs.

- Sigma-Aldrich.

- ChemicalBook.

- Carl ROTH.

- Sdfine.

- Capot Chemical. MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.

- Sigma-Aldrich. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7.

- PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid (CID 7210828).

- Capot Chemical. MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.

- PubChem. This compound (CID 3774553).

- Santa Cruz Biotechnology. This compound | CAS 35112-05-1.

- BLD Pharm. 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- ChemicalBook. This compound | 35112-05-1.

- Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.

- Benchchem. Personal protective equipment for handling 5-Chloro-2-fluoronicotinaldehyde.

Sources

- 1. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. This compound | 35112-05-1 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-氟-5-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. capotchem.cn [capotchem.cn]

- 8. capotchem.com [capotchem.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

solubility of 4-Chloro-2-fluoro-5-nitrobenzoic acid in common solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-fluoro-5-nitrobenzoic acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted building block in the synthesis of heterocyclic compounds, finding significant application in pharmaceutical and materials science.[1] A thorough understanding of its solubility in various common solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, including its physicochemical properties, a theoretical solubility profile, and a detailed experimental protocol for solubility determination.

Introduction to this compound

This compound, with the molecular formula C₇H₃ClFNO₄, is a substituted aromatic carboxylic acid.[2] Its structure, featuring a carboxylic acid group, a nitro group, and halogen substituents on the benzene ring, imparts a unique combination of chemical properties that are critical to its reactivity and solubility. The presence of electron-withdrawing groups like nitro and halogens significantly influences the acidity of the carboxylic acid.[3][4]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFNO₄ | [2] |

| Molecular Weight | 219.55 g/mol | [2] |

| CAS Number | 35112-05-1 | [1] |

| Appearance | Light yellow crystalline solid | [5] |

| Melting Point | 150-153 °C | [6] |

Safety Information: this compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7]

Theoretical Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8] The structure of this compound suggests a complex solubility profile due to the presence of both polar and non-polar functionalities.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents.[9] However, the overall molecule has significant non-polar character from the benzene ring. The presence of the electron-withdrawing nitro and halogen groups increases the acidity of the carboxylic acid, which can enhance its solubility in water, especially at higher pH where the carboxylate salt is formed.[3][5] The solubility of similar compounds like benzoic acid in water is known to increase with temperature.[10]

-

Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can also solvate the aromatic ring. Therefore, moderate to good solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the high polarity of the carboxylic acid and nitro groups, the solubility in nonpolar solvents is expected to be low.[8]

The acidity of the carboxylic acid group is a key determinant of its solubility in aqueous solutions. The electron-withdrawing effects of the nitro, chloro, and fluoro substituents stabilize the carboxylate anion, making this compound more acidic than benzoic acid itself.[11][12] This increased acidity leads to greater solubility in basic aqueous solutions due to the formation of the highly soluble carboxylate salt.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[13][14] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Experimental Workflow

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

- Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- PubChem. (n.d.). This compound.

- Chemsrc. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid.

- Wikipedia. (n.d.). Benzoic acid.

- Chemsrc. (n.d.). MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.

- Chemistry LibreTexts. (2023, August 15). Substituent Effects on Acidity.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (n.d.). Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model.

- World Health Organization. (n.d.). Annex 4.

- University of Salahaddin. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Solubility of Things. (n.d.). 4-Nitrobenzoic acid.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ACS Publications. (n.d.). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.

- ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane.

- OpenStax. (2023, September 20). Substituent Effects on Acidity.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds?.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- National Institutes of Health. (n.d.). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Quora. (2018, September 29). How is p-nitro benzene more acidic than benzoic acid?.

- Scribd. (n.d.). AromaticAcids and Effect of Substitution On Aromaticity.

- ResearchGate. (n.d.). 2-nitrobenzoic acid.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ACS Publications. (n.d.). THE SOLUBILITY OF BENZOIC ACID IN BENZENE AND IN TOLUENE.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Pearson+. (n.d.). Use the four compounds shown below to answer the following questi....

- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

- 1. This compound | 35112-05-1 [chemicalbook.com]

- 2. This compound | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. ncert.nic.in [ncert.nic.in]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 12. scribd.com [scribd.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

The Spectroscopic Signature of 4-Chloro-2-fluoro-5-nitrobenzoic Acid: An In-depth Technical Guide